2,5-Dichloroisophthalic acid
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Overview
Description
2,5-Dichloroisophthalic acid is an organic compound with the molecular formula C8H4Cl2O4. It is a derivative of isophthalic acid, where two hydrogen atoms in the benzene ring are replaced by chlorine atoms at the 2 and 5 positions. This compound is of interest due to its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloroisophthalic acid can be synthesized through several methods. One common approach involves the chlorination of isophthalic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 5 positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloroisophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Amidation: The carboxylic acid groups can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the substitution of chlorine atoms.
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid (H2SO4).
Major Products Formed
Substitution Reactions: Products include various substituted isophthalic acids.
Esterification: Products are esters of this compound.
Amidation: Products are amides of this compound.
Scientific Research Applications
2,5-Dichloroisophthalic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the production of polymers and resins with specific properties.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,5-Dichloroisophthalic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In materials science, its chlorine atoms and carboxylic acid groups enable it to participate in polymerization reactions, leading to the formation of polymers with desired properties .
Comparison with Similar Compounds
Similar Compounds
Isophthalic Acid: The parent compound without chlorine substituents.
Terephthalic Acid: A similar compound with carboxylic acid groups at the 1 and 4 positions.
2,6-Dichlorobenzoic Acid: Another chlorinated aromatic acid with chlorine atoms at different positions.
Uniqueness
2,5-Dichloroisophthalic acid is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in applications requiring selective reactivity and specific chemical properties .
Properties
Molecular Formula |
C8H4Cl2O4 |
---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
2,5-dichlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H4Cl2O4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
SBKWSVXSBIBFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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